molecular formula C27H36N2O4Si B13784798 Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate

Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate

Cat. No.: B13784798
M. Wt: 480.7 g/mol
InChI Key: KKXVATMRFMMFDW-UHFFFAOYSA-N
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Description

Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indolinone moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using TBDMS chloride, followed by the formation of the indolinone moiety through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the indolinone moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The indolinone moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an indolinone moiety, and a TBDMS protecting group.

Properties

Molecular Formula

C27H36N2O4Si

Molecular Weight

480.7 g/mol

IUPAC Name

benzyl 4-[5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3H-indol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(4,5)33-23-11-12-24-21(17-23)18-25(30)29(24)22-13-15-28(16-14-22)26(31)32-19-20-9-7-6-8-10-20/h6-12,17,22H,13-16,18-19H2,1-5H3

InChI Key

KKXVATMRFMMFDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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